molecular formula C11H13NO2 B14040794 trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate

trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate

Cat. No.: B14040794
M. Wt: 191.23 g/mol
InChI Key: FLUXXOZZARUHSQ-RKDXNWHRSA-N
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Description

trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a member of the pyridine family, characterized by the presence of a cyclopropane ring attached to a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of ethyl diazoacetate with 2-vinylpyridine in the presence of a rhodium catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmacophores.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and pyridine moiety can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate
  • trans-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Comparison:

  • Structural Differences: The position of the pyridine ring substitution differentiates these compounds. For example, trans-Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate has the pyridine ring substituted at the 4-position, while trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate has it at the 2-position.
  • Reactivity: The position of the substitution can influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: While all these compounds may have similar applications, their specific uses can vary based on their structural properties and reactivity.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-8(9)10-5-3-4-6-12-10/h3-6,8-9H,2,7H2,1H3/t8-,9-/m1/s1

InChI Key

FLUXXOZZARUHSQ-RKDXNWHRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=N2

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=N2

Origin of Product

United States

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